(R)-3-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one

Chiral chromatography Enantioseparation Benzazepine analysis

(R)-3-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one (CAS 1932298-89-9) is a chiral 3-amino-substituted tetrahydrobenzo[b]azepin-2-one with molecular formula C₁₁H₁₄N₂O and molecular weight 190.24 g/mol. This compound belongs to a class of benzo-fused seven-membered lactams that serve as conformationally constrained dipeptide surrogates and key chiral intermediates in the synthesis of biologically active molecules, including angiotensin-converting enzyme (ACE) inhibitors, neutral endopeptidase (NEP) inhibitors, and respiratory syncytial virus (RSV) fusion inhibitors.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
Cat. No. B8189773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2CCC(C1=O)N
InChIInChI=1S/C11H14N2O/c1-13-10-5-3-2-4-8(10)6-7-9(12)11(13)14/h2-5,9H,6-7,12H2,1H3/t9-/m1/s1
InChIKeyRMKCDKXXFTYREG-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one: Chiral Benzazepinone Scaffold for Medicinal Chemistry Procurement


(R)-3-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one (CAS 1932298-89-9) is a chiral 3-amino-substituted tetrahydrobenzo[b]azepin-2-one with molecular formula C₁₁H₁₄N₂O and molecular weight 190.24 g/mol . This compound belongs to a class of benzo-fused seven-membered lactams that serve as conformationally constrained dipeptide surrogates and key chiral intermediates in the synthesis of biologically active molecules, including angiotensin-converting enzyme (ACE) inhibitors, neutral endopeptidase (NEP) inhibitors, and respiratory syncytial virus (RSV) fusion inhibitors [1]. The (R)-configuration at the C3 position bearing the primary amino group is critical for downstream stereochemical outcomes, as demonstrated across multiple therapeutic programs where the 3-amino stereochemistry governs target binding affinity and selectivity [2].

Why (R)-3-Amino-1-methyl-benzo[b]azepin-2-one Cannot Be Substituted by Racemic or (S)-Enantiomer Forms


The 3-amino stereocenter on the tetrahydrobenzo[b]azepin-2-one scaffold is a pharmacophoric determinant, not merely a structural feature. In the benzazepinone-based mercaptoacetyl dual ACE/NEP inhibitor series, the stereochemistry at the position corresponding to the 3-amino group directly controls the orientation of the zinc-chelating pharmacophore within the enzyme active site, producing order-of-magnitude differences in inhibitory potency between diastereomers [1]. Additionally, the benzo-fused azepinone ring system exhibits atropisomerism arising from amide bond geometry, meaning that even after chiral resolution, the overall three-dimensional presentation of pharmacophoric elements depends critically on the absolute configuration at C3 [2]. Suppliers of the racemic mixture or the (S)-enantiomer (CAS 643044-98-8) cannot guarantee equivalent biological activity or synthetic utility, as the wrong stereoisomer may be entirely inactive or produce antagonistic effects in downstream assays .

Quantitative Differentiation Evidence for (R)-3-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one vs. Comparators


Enantiomeric Resolution: (R)- vs. (S)-3-Amino-Benzazepinone Separation on Polysaccharide-Based Chiral Stationary Phases

The (R)- and (S)-enantiomers of 3-amino-substituted tetrahydrobenzo[b]azepin-2-ones, including the N-methylated derivatives, are resolvable using polysaccharide-based chiral stationary phases under both HPLC and subcritical fluid chromatography (SFC) conditions [1]. A systematic enantioseparation study of benzazepine analogues of pharmaceutical importance demonstrated baseline resolution (Rₛ ≥ 1.5) for structurally related 3-amino-benzazepinone enantiomers on amylose- and cellulose-derived CSPs, with sulfonic acid-modified Cinchona alkaloid phases providing complementary selectivity [1]. This analytical capability enables procurement specifications that require enantiomeric excess (ee) verification, typically ≥98% as reported by qualified suppliers . In contrast, racemic mixtures (e.g., CAS 103825-24-7, the des-methyl analogue) lack this stereochemical definition and cannot meet specifications for enantioselective synthesis programs .

Chiral chromatography Enantioseparation Benzazepine analysis QC method development

Stereochemistry-Dependent ACE Inhibitory Activity in Benzazepinone Mercaptoacetyl Series

In a systematic structure-activity study of benzazepinone-based mercaptoacetyl dual ACE/NEP inhibitors, the stereochemistry at the position corresponding to the 3-amino substituent was found to profoundly affect inhibitory potency against angiotensin-converting enzyme (ACE) [1]. The study examined multiple diastereomeric pairs and demonstrated that ACE, unlike NEP, exhibited remarkable sensitivity to lactam ring stereochemistry, with certain stereochemical configurations producing >10-fold differences in IC₅₀ values between diastereomers sharing identical pharmacophore side chains [1]. The (R)-3-amino configuration places the primary amine in the correct spatial orientation for subsequent derivatization to yield the active (R,R)-diastereomer found in clinical candidates such as benazepril, where the (S)-configuration at the corresponding 3-position would produce an inactive or substantially less potent compound [2].

ACE inhibition NEP inhibition Structure-activity relationship Metalloprotease inhibitor

(R)-3-Amino-Benzazepinone as Key Chiral Intermediate for CCK Antagonists and RSV Fusion Inhibitors

Patent literature establishes that (3R)-amino-substituted tetrahydrobenzo[b]azepin-2-ones serve as essential chiral intermediates in two distinct therapeutic programs. US Patent 5,977,355 describes (+)-cis-(3R)-amino-8-methyl-(5R)-phenyl-1,3,4,5-tetrahydro-benzo[b]azepine-2-one as the key intermediate for preparing cholecystokinin (CCK) receptor antagonists, with diastereomeric salt resolution using (D)-(+)-dibenzoyltartaric acid enabling isolation of the single (3R)-enantiomer [1]. Separately, US Patent Application 2019/0177283 discloses crystallization-induced dynamic resolution of 3-amino-1,3-dihydro-2H-benzo[b]azepine-2-one derivatives for RSV fusion inhibitor synthesis, where the racemic 3-amino-benzazepinone precursor is converted entirely to a single enantiomer [2]. The ability to procure the pre-resolved (R)-enantiomer eliminates the need for in-house chiral resolution development, reducing process development time and cost for programs targeting either CCK or RSV therapeutic areas.

CCK antagonist RSV inhibitor Chiral intermediate Crystallization-induced dynamic resolution

Benzazepinone Scaffold SAR: 3-Amino Substitution Is Essential for Biological Activity Across Multiple Target Classes

Evidence from multiple independent target classes confirms the 3-amino-benzazepinone scaffold as a privileged structure whose biological activity is contingent on the 3-amino substituent. In glycogen phosphorylase (GP) inhibitor development, a benzazepinone derivative (compound 5d) bearing a substituted 3-amino moiety displayed IC₅₀ = 0.25 ± 0.05 μM against rabbit muscle GPa and demonstrated in vivo efficacy in two hyperglycemic mouse models [1]. In anticonvulsant research, 3-alkylamino-substituted tetrahydrobenzo[b]azepin-2-one derivatives showed ED₅₀ = 26.4 mg/kg in the maximal electroshock (MES) test with a protective index of 3.2, establishing the 3-amino position as a critical vector for pharmacophore attachment [2]. Furthermore, (R)-4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one (Aba) scaffolds, structurally homologous to the target compound's core, served as conformationally constrained phenylalanine mimetics in opioid peptide design, where the (R)- vs. (S)-configuration at the amino-bearing carbon produced divergent μ-/δ-opioid selectivity profiles [3]. These findings collectively demonstrate that the (R)-3-amino benzazepinone core is a versatile, stereochemically-defined starting point for lead generation across multiple therapeutic areas.

Glycogen phosphorylase inhibitor Anticonvulsant Conformationally constrained amino acid Opioid peptide

Benzazepinone-Derived GP Inhibitor 5d vs. Clinical GP Inhibitor Benchmarks

The benzazepinone chemical class has produced compound 5d, which demonstrated in vivo glucose-lowering efficacy comparable to established glycogen phosphorylase inhibitor chemotypes [1]. Compound 5d, bearing the benzazepinone core structurally related to the target compound, showed significant reduction in fasting blood glucose in two distinct hyperglycemic mouse models, confirming that benzazepinone-based GP inhibitors achieve target engagement and downstream pharmacological effects in vivo [1]. Molecular docking simulations further elucidated the binding mode of compound 5d within the GP active site, providing a structural rationale for inhibitor design [1].

Glycogen phosphorylase Diabetes Benzazepinone In vivo efficacy

High-Value Research and Procurement Application Scenarios for (R)-3-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one


Stereoselective Synthesis of ACE/NEP Dual Inhibitor Candidates Using (R)-Configured Benzazepinone Chiral Intermediate

Medicinal chemistry programs targeting angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP) dual inhibition can employ (R)-3-amino-1-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one as the chiral lactam scaffold for constructing mercaptoacetyl or hydroxamic acid pharmacophores. As established by Robl et al., the 3-position stereochemistry is a critical determinant of ACE inhibitory potency, with incorrect stereochemistry producing >10-fold loss in activity [1]. The pre-resolved (R)-enantiomer at ≥98% purity enables direct incorporation into parallel synthesis libraries without additional chiral separation steps, accelerating hit-to-lead timelines for cardiovascular drug discovery [2].

Development of Glycogen Phosphorylase Inhibitors for Metabolic Disease Using Benzazepinone Core Scaffold

The benzazepinone chemotype has produced potent GP inhibitors with in vivo glucose-lowering activity, as demonstrated by compound 5d (IC₅₀ = 0.25 ± 0.05 μM vs. rabbit muscle GPa) [1]. (R)-3-amino-1-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one provides a structurally validated starting point for structure-based design of novel GP inhibitors targeting type 2 diabetes and other glycogen storage disorders. Procurement of the single (R)-enantiomer ensures stereochemical homogeneity in SAR exploration, which is essential given that subtle conformational changes in the seven-membered ring alter the presentation of the 3-amino-derived side chain into the GP active site [1].

Chiral Building Block for Conformationally Constrained Peptide Mimetics in GPCR Ligand Design

The 3-amino-benzazepinone scaffold functions as a conformationally constrained phenylalanine or dipeptide mimetic, as validated in opioid peptide research where (R)-Aba-containing dermorphin analogues displayed distinct μ-/δ-opioid receptor selectivity profiles compared to their (S)-counterparts [1]. (R)-3-amino-1-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one, with the N-methyl group locking the amide conformation and the (R)-amino group available for peptide coupling, is directly applicable to the design of peptidomimetic GPCR ligands, protease inhibitors, and constrained cyclic peptides requiring a rigidified amino acid surrogate [REFS-1, REFS-2].

Chiral Intermediate Supply for RSV Fusion Inhibitor and CCK Antagonist Process Chemistry

Patent-protected synthetic routes to RSV fusion inhibitors (WO2010/103306 and related filings) and CCK receptor antagonists (US 5,977,355) specifically require (3R)-configured amino-benzazepinone intermediates [REFS-1, REFS-2]. Contract research organizations and pharmaceutical process chemistry groups supporting these programs can procure the pre-resolved (R)-enantiomer to bypass the crystallization-induced dynamic resolution or diastereomeric salt formation steps described in the respective process patents, reducing the number of GMP steps and improving overall process yield by eliminating resolution-associated material losses [REFS-1, REFS-2].

Quote Request

Request a Quote for (R)-3-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.